(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
The compound , (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, is a structurally complex molecule that may be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential as bioisosteres of salicylidene acylhydrazides, central nervous system agents, anti-mycobacterial chemotypes, and antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . Similarly, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involved the preparation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides . These processes often require the use of coupling agents such as 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction studies. For example, novel piperazine derivatives were confirmed to crystallize in the monoclinic crystal system with the piperazine ring adopting a chair conformation . Computational density functional theory (DFT) calculations have also been employed to identify reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. The presence of a methoxy group, as seen in the compound of interest, could affect the molecule's electronic properties and thus its reactivity. The synthesis of related compounds often involves reactions such as the formation of carboxamides and the use of coupling agents, which facilitate the formation of the desired chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the crystal packing of certain piperazine derivatives is influenced by intermolecular hydrogen bonds of the type C—H…O . The molecular Hirshfeld surface analysis provides insights into the nature of intermolecular contacts, which is crucial for understanding the compound's solubility, stability, and potential interactions with biological targets .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-6-7-16(28-2)17-18(13)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWFHQFEZJJGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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